N,N-dimethyl-3-[[(2-propylpyrimidin-5-yl)methylamino]methyl]pyridin-2-amine
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Overview
Description
N,N-dimethyl-3-[[(2-propylpyrimidin-5-yl)methylamino]methyl]pyridin-2-amine is an organic compound that belongs to the class of heterocyclic amines. This compound features a pyridine ring and a pyrimidine ring, both of which are nitrogen-containing heterocycles. The presence of these rings makes the compound highly versatile and valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[[(2-propylpyrimidin-5-yl)methylamino]methyl]pyridin-2-amine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-propylpyrimidine-5-carbaldehyde and 3-dimethylaminomethylpyridine.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, in a solvent like toluene.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation reaction efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance the yield and reduce reaction times.
Automated Purification Systems: Employing automated purification systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-[[(2-propylpyrimidin-5-yl)methylamino]methyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N,N-dimethyl-3-[[(2-propylpyrimidin-5-yl)methylamino]methyl]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-[[(2-propylpyrimidin-5-yl)methylamino]methyl]pyridin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine
- N,N-dimethylpyridin-3-amine
- N,N-dimethylaminopropylmethacrylamide
Uniqueness
N,N-dimethyl-3-[[(2-propylpyrimidin-5-yl)methylamino]methyl]pyridin-2-amine stands out due to its unique combination of pyridine and pyrimidine rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
N,N-dimethyl-3-[[(2-propylpyrimidin-5-yl)methylamino]methyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5/c1-4-6-15-19-10-13(11-20-15)9-17-12-14-7-5-8-18-16(14)21(2)3/h5,7-8,10-11,17H,4,6,9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAGLJUXQZMKCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C=N1)CNCC2=C(N=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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